7-Bromo-2-chlorobenzo[D]thiazole
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Overview
Description
7-Bromo-2-chlorobenzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorobenzo[D]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective substitution of bromine and chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chlorobenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzothiazole derivatives .
Scientific Research Applications
7-Bromo-2-chlorobenzo[D]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chlorobenzo[D]thiazole varies depending on its application. In the context of quorum sensing inhibition, the compound interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation and toxin production. This is achieved by binding to the active sites of quorum sensing receptors, thereby blocking the interaction with signal molecules .
Comparison with Similar Compounds
- 2-Bromo-7-chlorobenzo[D]thiazole
- 7-Bromo-2-chloro-1,3-benzothiazole
Comparison: 7-Bromo-2-chlorobenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, such as quorum sensing inhibition and antimicrobial activity .
Properties
IUPAC Name |
7-bromo-2-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKIFAZHPYSUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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